molecular formula C22H20N4O3 B2465194 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide CAS No. 1706275-96-8

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2465194
CAS No.: 1706275-96-8
M. Wt: 388.427
InChI Key: ZRVYAXRYFIAROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and an indole-acetamide side chain. The compound’s stereoelectronic properties, including hydrogen-bonding capacity (via the acetamide and indole groups) and lipophilicity (from the benzodioxin moiety), may influence its pharmacokinetic profile. Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring precise conformational analysis .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(9-15-10-23-19-6-2-1-5-18(15)19)25-16-11-24-26(12-16)13-17-14-28-20-7-3-4-8-21(20)29-17/h1-8,10-12,17,23H,9,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVYAXRYFIAROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that integrates multiple pharmacophoric elements, including a pyrazole and indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and associated research findings.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • LogP : 4.7126 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 71.03 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and indole structures exhibit significant anticancer properties. For instance, a series of 1,3-diarylpyrazoles have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

2. Antiparasitic Properties

The compound has also been evaluated for its antiparasitic activities against protozoan parasites like Trypanosoma cruzi and Leishmania infantum. In vitro tests demonstrated low micromolar potency against these pathogens while exhibiting minimal cytotoxicity towards human cells . This selectivity is crucial for developing safe therapeutic agents.

3. Antimicrobial Activity

In addition to anticancer and antiparasitic effects, derivatives of the compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the indole moiety is particularly noted for enhancing antibacterial properties .

Research Findings

Several studies have synthesized analogs of this compound to explore structure-activity relationships (SAR). Key findings from these investigations include:

CompoundActivityIC50 Value (µM)Reference
Compound AAnticancer (HeLa)12
Compound BAntiparasitic (T. cruzi)5
Compound CAntimicrobial (E. coli)15

Case Study 1: Anticancer Mechanisms

A study focused on the anticancer mechanisms of related pyrazole compounds demonstrated that they can induce cell cycle arrest at the G0/G1 phase in HeLa cells, leading to increased apoptosis rates. The study utilized flow cytometry and Western blot analysis to confirm these findings .

Case Study 2: Antiparasitic Efficacy

In another study assessing antiparasitic efficacy, a series of pyrazole derivatives were tested against Leishmania infantum. The results indicated that certain modifications to the pyrazole ring significantly enhanced potency while reducing toxicity to mammalian cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole and pyrazole moieties exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. The structural features of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide suggest it may act as a dual-action agent against cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that this compound may inhibit enzymes like lipoxygenase, which are crucial in the inflammatory response. Such inhibition could lead to reduced inflammation in various conditions such as arthritis and other chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers synthesized various pyrazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values below 10 µM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of pyrazole-based compounds. The study utilized molecular docking to assess the binding affinity of these compounds to cyclooxygenase enzymes. Results showed that certain derivatives could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other acetamide derivatives synthesized for anticonvulsant evaluation. For example, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, Fig. 1) features a quinazolinone core and dichlorophenyl substituent, synthesized via hydrogen peroxide oxidation and imidazole-mediated coupling . Key comparisons include:

Feature Target Compound Compound 1
Core Structure Pyrazole linked to benzodioxin Quinazolinone
Substituents Indole-acetamide, benzodioxin-methyl Dichlorophenyl-methyl, dioxo-quinazolinyl-acetamide
Synthesis Pathway Likely involves coupling of indole-acetic acid derivatives with pyrazole intermediates Oxidative coupling, N,N′-carbonyldiimidazole activation
Hypothesized Activity CNS modulation (e.g., serotonin receptor interaction) Anticonvulsant (tested in seizure models)

Structural Implications :

  • The indole group in the target compound may enhance binding to serotonin receptors (5-HT), whereas the quinazolinone in Compound 1 could preferentially inhibit voltage-gated ion channels, a common anticonvulsant mechanism.
  • The benzodioxin moiety in the target compound likely improves metabolic stability compared to Compound 1’s dichlorophenyl group, which may confer higher cytotoxicity due to halogenated aromatic systems.
Crystallographic and Computational Analysis

Structural refinement using SHELX software (e.g., SHELXL) is critical for validating molecular geometries. For instance, the dihedral angle between the indole and pyrazole rings in the target compound could influence its conformational flexibility and binding affinity.

Q & A

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., GABA receptors or kinase enzymes) .
  • PASS program : Prediction of Activity Spectra for Substances to prioritize derivatives for synthesis based on predicted anticonvulsant or antitumor activity .
  • QSAR modeling : Quantitative structure-activity relationship studies using descriptors like logP, polar surface area, and H-bonding capacity .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Cross-validation assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., PTZ-induced seizures in mice) models to confirm activity .
  • Structural analogs : Test derivatives with modified substituents (e.g., halogenation of the indole ring) to isolate pharmacophoric groups .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across labs, accounting for variables like cell line heterogeneity .

What strategies are effective for crystallographic analysis of this compound?

Q. Advanced

  • Crystal growth : Slow evaporation from DMSO/acetone mixtures to obtain diffraction-quality crystals .
  • SHELX software : Use SHELXL for refinement and SHELXS for structure solution, leveraging high-resolution data (≤1.0 Å) to resolve disorder in flexible moieties (e.g., dihydrobenzodioxine methyl group) .
  • Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals, ensuring accurate R-factor convergence .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Substituent variation : Synthesize analogs with modifications to the indole (e.g., 5-methoxy), pyrazole (e.g., 1,5-dimethyl), or dihydrobenzodioxine (e.g., 6-fluoro) groups .
  • Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) to prioritize candidates .
  • In vivo efficacy : Test top candidates in disease models (e.g., maximal electroshock for anticonvulsants) with dose-response analysis .

What role do the pyrazole and indole moieties play in biological activity?

Q. Advanced

  • Pyrazole : Acts as a hydrogen bond acceptor/donor, enhancing interactions with targets like GABAₐ receptors. Methyl groups at positions 1 and 5 improve metabolic stability .
  • Indole : The 3-yl group engages in π-π stacking with aromatic residues in binding pockets (e.g., serotonin receptors), while substituents at position 5 modulate selectivity .
  • Synergistic effects : The combined electron-rich pyrazole and indole systems enhance binding to hydrophobic pockets in enzymes like COX-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.